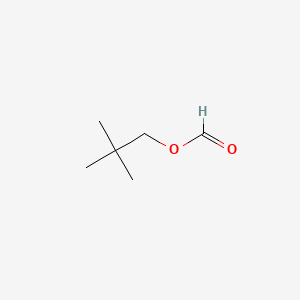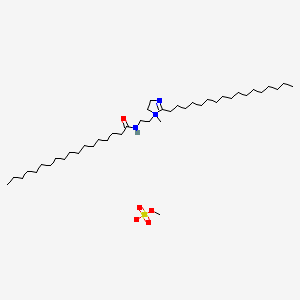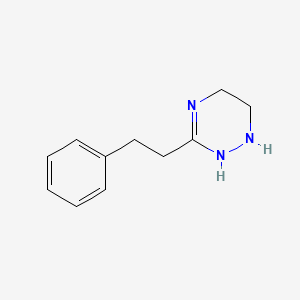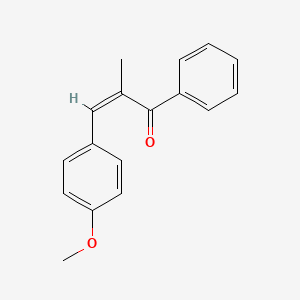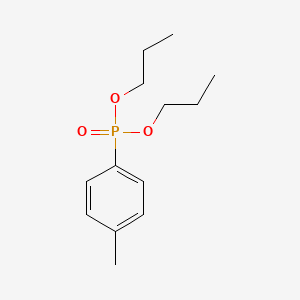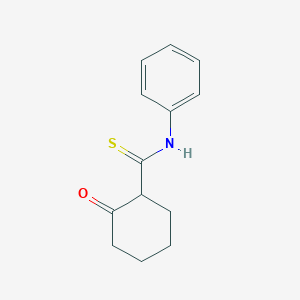
Cyclohexanecarbothioamide, 2-oxo-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- is an organic compound with the molecular formula C13H15NOS It is a derivative of cyclohexane and contains a thioamide group, making it a valuable compound in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarbothioamide, 2-oxo-N-phenyl- often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioamides.
Applications De Recherche Scientifique
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarbothioamide, 2-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarbothioamide, 2,6-dioxo-N-phenyl-
- 2-Oxo-1,2-dihydroquinoline-3-carboxamides
- Phenylacetylglutamine
Uniqueness
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its thioamide group provides distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
20368-65-4 |
|---|---|
Formule moléculaire |
C13H15NOS |
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
2-oxo-N-phenylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H15NOS/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,16) |
Clé InChI |
QQDQIUSEPHIKBF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


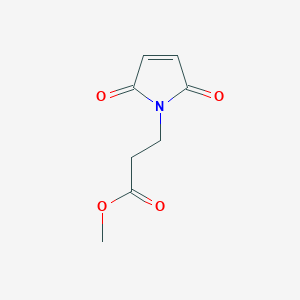



![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
